molecular formula C22H21FN2O5S B11462801 4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11462801
M. Wt: 444.5 g/mol
InChI Key: DPAZCFIXHIMEPK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines This compound is characterized by the presence of fluorophenyl and trimethoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the thiazole ring: This is achieved by reacting a suitable precursor with a thioamide under acidic conditions.

    Cyclization: The intermediate is then cyclized to form the thiazolo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and the development of efficient catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C22H21FN2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C22H21FN2O5S/c1-24-21-20(31-22(24)27)15(11-18(26)25(21)14-7-5-13(23)6-8-14)12-9-16(28-2)19(30-4)17(10-12)29-3/h5-10,15H,11H2,1-4H3

InChI Key

DPAZCFIXHIMEPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)SC1=O

Origin of Product

United States

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